molecular formula C9H7NaO4 B11895750 Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate

Katalognummer: B11895750
Molekulargewicht: 202.14 g/mol
InChI-Schlüssel: NTIJRBYCAFNLOS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C9H7NaO4. It is a sodium salt derivative of 5-methylbenzo[d][1,3]dioxole-4-carboxylic acid. This compound is known for its unique structural features, which include a benzo[d][1,3]dioxole ring system. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate typically involves the reaction of 5-methylbenzo[d][1,3]dioxole-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting sodium salt is isolated by evaporation or crystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylate derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the benzo[d][1,3]dioxole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole ring system allows it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate can be compared with other similar compounds, such as:

    Sodium benzoate: A simpler sodium salt of benzoic acid, used as a preservative.

    Sodium salicylate: A sodium salt of salicylic acid, used in medicine for its anti-inflammatory properties.

    Sodium 4-methylbenzoate: A sodium salt of 4-methylbenzoic acid, used in various chemical applications. The uniqueness of this compound lies in its benzo[d][1,3]dioxole ring system, which imparts distinct chemical and biological properties compared to these similar compounds.

Eigenschaften

Molekularformel

C9H7NaO4

Molekulargewicht

202.14 g/mol

IUPAC-Name

sodium;5-methyl-1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C9H8O4.Na/c1-5-2-3-6-8(13-4-12-6)7(5)9(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1

InChI-Schlüssel

NTIJRBYCAFNLOS-UHFFFAOYSA-M

Kanonische SMILES

CC1=C(C2=C(C=C1)OCO2)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.